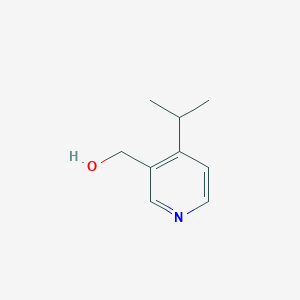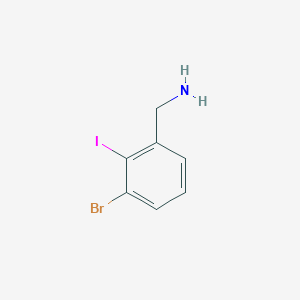
(3-Bromo-2-iodophenyl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Bromo-2-iodophenyl)methanamine is an organic compound with the molecular formula C7H7BrIN It is a derivative of benzene, where the benzene ring is substituted with bromine, iodine, and a methanamine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-2-iodophenyl)methanamine typically involves multi-step organic reactions. One common method is the halogenation of a benzene derivative followed by amination. For example, starting with a suitable benzene derivative, bromination and iodination can be performed using reagents like bromine and iodine in the presence of catalysts. The resulting halogenated benzene can then undergo a nucleophilic substitution reaction with methanamine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
(3-Bromo-2-iodophenyl)methanamine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using reagents like organometallic compounds.
Oxidation and Reduction: The amine group can be oxidized to form corresponding imines or reduced to form more complex amines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution: Reagents like Grignard reagents or organolithium compounds are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while oxidation can produce imines.
Wissenschaftliche Forschungsanwendungen
(3-Bromo-2-iodophenyl)methanamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (3-Bromo-2-iodophenyl)methanamine involves its interaction with various molecular targets. The presence of both bromine and iodine atoms allows for unique reactivity patterns, which can be exploited in different chemical reactions. The methanamine group can participate in hydrogen bonding and other interactions, influencing the compound’s behavior in biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2-Bromo-3-iodophenyl)methanamine
- (4-Bromo-2-iodophenyl)methanamine
- (3-Chloro-2-iodophenyl)methanamine
Uniqueness
(3-Bromo-2-iodophenyl)methanamine is unique due to the specific positioning of the bromine and iodine atoms on the benzene ring. This positioning can significantly influence its chemical reactivity and interactions with other molecules, making it distinct from its isomers and other similar compounds.
Eigenschaften
Molekularformel |
C7H7BrIN |
|---|---|
Molekulargewicht |
311.95 g/mol |
IUPAC-Name |
(3-bromo-2-iodophenyl)methanamine |
InChI |
InChI=1S/C7H7BrIN/c8-6-3-1-2-5(4-10)7(6)9/h1-3H,4,10H2 |
InChI-Schlüssel |
AEVXAFKWMCUGOO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)Br)I)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


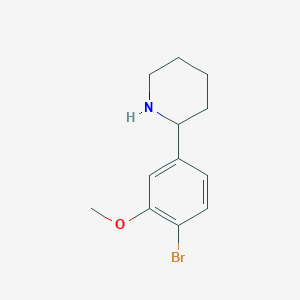
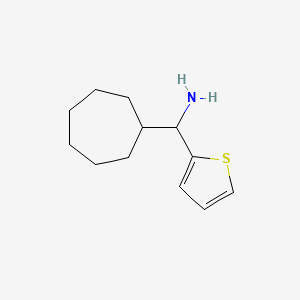

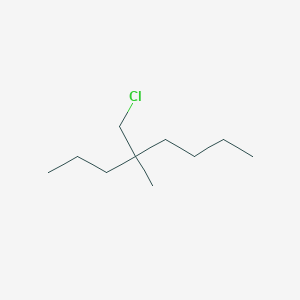
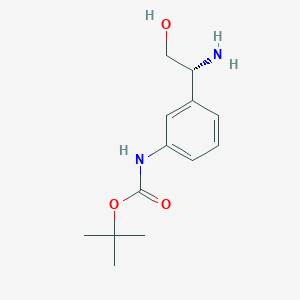
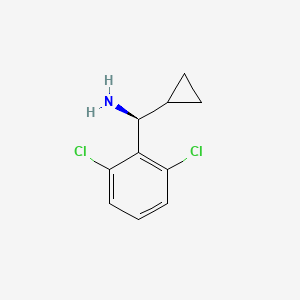




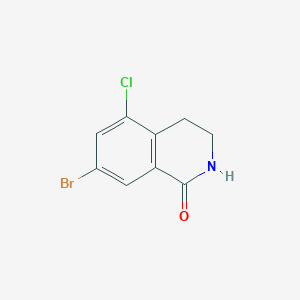
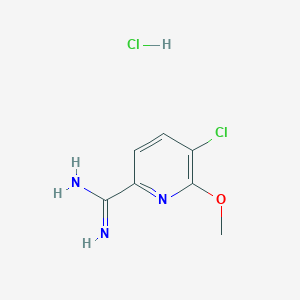
![2-Bromo-4,5-dihydrobenzo[d]thiazol-6(7H)-one](/img/structure/B13653021.png)
